Dipropyl-5-CT
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
74885-25-9 |
|---|---|
Molecular Formula |
C21H29N3O5 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;3-[2-(dipropylamino)ethyl]-1H-indole-5-carboxamide |
InChI |
InChI=1S/C17H25N3O.C4H4O4/c1-3-8-20(9-4-2)10-7-14-12-19-16-6-5-13(17(18)21)11-15(14)16;5-3(6)1-2-4(7)8/h5-6,11-12,19H,3-4,7-10H2,1-2H3,(H2,18,21);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
CPKKAPVEISWTGZ-BTJKTKAUSA-N |
SMILES |
CCCN(CCC)CCC1=CNC2=C1C=C(C=C2)C(=O)N |
Isomeric SMILES |
CCCN(CCC)CCC1=CNC2=C1C=C(C=C2)C(=O)N.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCCN(CCC)CCC1=CNC2=C1C=C(C=C2)C(=O)N.C(=CC(=O)O)C(=O)O |
Pictograms |
Irritant |
Synonyms |
dipropyl-5-CT DP-5-CT DP5CT N,N-dipropyl-5-carboxamidotryptamine N,N-dipropylcarboxamidotryptamine |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Dipropyl 5 Ct
Established Synthetic Pathways for N,N-Dipropyl-5-carboxamidotryptamine
While a definitive, standardized synthetic pathway for N,N-Dipropyl-5-carboxamidotryptamine is not extensively documented in publicly available literature, its synthesis can be logically inferred from established methods for creating similar 5-substituted N,N-dialkyltryptamines. A common and versatile approach involves a multi-step sequence starting from a readily available indole (B1671886) derivative.
A plausible synthetic route would likely commence with 5-cyanoindole (B20398) or a related 5-substituted indole. The synthesis can be conceptualized in the following stages:
Introduction of the Ethylamine (B1201723) Side Chain: The ethylamine moiety at the C3 position of the indole ring is typically introduced via the Speeter-Anthony tryptamine (B22526) synthesis. This involves the reaction of the starting indole with oxalyl chloride to form an indol-3-ylglyoxylyl chloride intermediate. Subsequent reaction with dipropylamine (B117675) would yield the corresponding amide.
Reduction of the Glyoxylylamide: The intermediate is then reduced, commonly using a powerful reducing agent like lithium aluminum hydride (LiAlH4), to convert the glyoxylylamide group into the N,N-dipropylethylamine side chain.
Modification of the 5-Substituent: The final step would involve the conversion of the substituent at the 5-position into a carboxamide group. If starting with 5-cyanoindole, this would entail hydrolysis of the nitrile to a carboxylic acid, followed by amidation. Alternatively, direct amidation of a 5-carboxyindole derivative could be employed.
Continuous flow synthesis has emerged as a modern and efficient alternative for the production of N,N-dimethyltryptamine (DMT) and its analogs, a methodology that could be adapted for Dipropyl-5-CT. rsc.org This technique offers advantages in terms of safety, scalability, and product purity. rsc.org
A generalized reaction scheme based on these principles is presented below:
| Step | Reactants | Reagents | Product |
| 1 | 5-Cyanoindole | 1. Oxalyl chloride2. Dipropylamine | 2-(5-Cyano-1H-indol-3-yl)-N,N-dipropyl-2-oxoacetamide |
| 2 | Intermediate from Step 1 | Lithium aluminum hydride (LiAlH4) | 3-(2-(Dipropylamino)ethyl)-1H-indole-5-carbonitrile |
| 3 | Intermediate from Step 2 | 1. NaOH (hydrolysis)2. SOCl23. NH3 | N,N-Dipropyl-5-carboxamidotryptamine (this compound) |
Chiral Synthesis and Stereoisomeric Investigations
The structure of this compound does not inherently possess a chiral center. However, the introduction of a substituent on the α- or β-position of the ethylamine side chain would create a stereocenter, leading to the existence of enantiomers. The synthesis and investigation of such chiral analogs can provide valuable insights into the stereochemical requirements for biological activity.
Enantioselective synthesis of tryptamine derivatives has been an area of active research. One sophisticated approach involves the enantioselective dearomative cyclization of tryptamine derivatives, which can be used to construct complex chiral indole scaffolds. researchgate.net For simpler chiral tryptamines, asymmetric synthesis strategies often employ chiral auxiliaries or catalysts. The Pictet-Spengler reaction, a classic method for synthesizing tetrahydro-β-carbolines from tryptamines, can be rendered stereoselective. wikipedia.org The reaction of enantiopure tryptophan derivatives, for instance, can lead to the formation of products with a new chiral center with a specific cis or trans configuration relative to the existing stereocenter. wikipedia.org
While specific stereoisomeric investigations for this compound are not reported, studies on related compounds highlight the importance of stereochemistry. For example, research on the stereoisomers of N-[(1-alkyl-2-pyrrolidinyl)methyl]-5-sulfamoylbenzamides has shown that the biological activity can shift from the S- to the R-configuration as the length of the N-alkyl side chain increases. acs.org This underscores the potential for significant differences in the pharmacological profiles of stereoisomers of this compound analogs.
Design and Synthesis of this compound Analogues
The design and synthesis of analogs of this compound allow for the systematic exploration of structure-activity relationships (SAR). Modifications can be made to various parts of the molecule, including the indole ring, the ethylamine side chain, and the 5-carboxamide group.
Indole Ring Modifications: Substituents can be introduced at various positions of the indole nucleus to modulate lipophilicity, electronic properties, and steric bulk. For instance, the synthesis of 5-methoxy-2-methyl-N,N-dialkylated tryptamines has been reported to create reference standards for new tryptamine derivatives. researchgate.net
Side Chain Modifications: The N,N-dipropyl groups on the terminal amine can be replaced with other alkyl or cyclic groups to probe the size and shape of the binding pocket. The length of the ethylamine chain can also be altered. The synthesis of β-vinyl tryptamine building blocks via rhodium-catalyzed allylic substitutions provides a versatile method for constructing chiral indole scaffolds with modified side chains. researchgate.net
5-Position Modifications: The carboxamide group at the 5-position is a key feature of this compound. Analogs can be synthesized with different amides, esters, or other functional groups at this position to investigate the importance of the hydrogen bonding and electronic character of this substituent. The synthesis of various 5-substituted-N,N-dimethyltryptamine derivatives has been described, highlighting the feasibility of introducing a wide range of functional groups at this position. rsc.orgrsc.org
A biocatalytic approach using a tryptophan synthase and a tryptophan decarboxylase in a one-pot reaction has been developed to produce a variety of tryptamine analogs from commercially available indoles, offering a greener and more efficient synthetic route. chemistryviews.org
| Compound Class | Synthetic Strategy | Key Findings | Reference |
| 5-Methoxy-2-methyl-N,N-dialkyltryptamines | Multi-step synthesis from substituted indoles | Provided analytical standards for isomeric tryptamines. | researchgate.net |
| 2-(N-benzyl)carboxamido-5-substituted-N,N-dimethyltryptamines | Multi-step synthesis involving modifications at the 2 and 5 positions | Identified potent and selective antagonists for vascular 5-HT1B-like receptors. | rsc.org |
| 2-Oxadiazolyl-5-substituted-N,N-dimethyltryptamines | Multi-step synthesis exploring modifications at the 2 and 5 positions | Resulted in competitive 5-HT1B-like receptor antagonists with good oral bioavailability. | rsc.org |
Advanced Chemical Modification Strategies
Advanced chemical modification strategies can be employed to develop probes for biological studies or to create derivatives with novel properties. Two notable strategies are radiolabeling and bioconjugation.
Radiolabeling: The introduction of a radioactive isotope into the structure of this compound can enable its use as a radioligand in binding assays or as a tracer in in vivo imaging studies such as Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). Tryptamine and its derivatives have been successfully radiolabeled with isotopes like 131I. snmjournals.orgnih.gov The labeling process typically involves electrophilic iodination of the indole ring. snmjournals.org Such radiolabeled compounds are invaluable tools for studying the distribution and kinetics of the parent molecule in biological systems. nih.gov Natural compounds and their derivatives are often used as scaffolds for the development of new radiopharmaceuticals for diagnostic and therapeutic purposes. mdpi.com
Bioconjugation: Bioconjugation involves covalently linking the tryptamine derivative to another molecule, such as a peptide, a protein, or a fluorescent dye. This can be used to create targeted drug delivery systems, fluorescent probes for cellular imaging, or prodrugs with improved pharmacokinetic properties. For example, tryptamine has been conjugated to biologically active carboxylic acids via an amide bond to create prodrugs designed to cross the blood-brain barrier. augusta.edu This approach could be applied to this compound to enhance its delivery to specific tissues or to modulate its release profile.
Molecular Pharmacology and Receptor Interaction Profiles of Dipropyl 5 Ct
Serotonin (B10506) Receptor Subtype Binding Affinities and Selectivity
Dipropyl-5-CT exhibits a distinct profile of binding affinities and agonist activities across a range of serotonin receptors. Its interactions have been characterized primarily at the 5-HT1, 5-HT2, and 5-HT7 receptor families.
5-HT1A Receptor Agonism and Binding Characteristics
This compound is recognized as a potent and selective agonist at the 5-HT1A serotonin receptor. scbt.comnih.gov Studies have consistently demonstrated its high affinity for this receptor subtype. In radioligand binding assays using cloned human 5-HT1A receptors expressed in Chinese hamster ovary (CHO) cells, this compound was identified as one of the most potent full agonists, with a pEC50 of 9.6 ± 0.1. oup.com Another study reported its high affinity and selectivity for central 5-HT1A binding sites labeled by [3H]8-OH-DPAT. nih.gov
Functionally, this compound's agonism at 5-HT1A receptors has been shown to stimulate adenylate cyclase activity in rat hippocampus homogenates. nih.gov The rank order of potency for stimulating this activity placed this compound at the top, even above serotonin (5-HT) itself. nih.gov This potent agonism is believed to be responsible for various physiological effects, and it has been used as a research tool to explore the role of both central and peripheral 5-HT1A receptors. lookchem.comnih.gov For instance, it has been used to investigate the central regulation of blood pressure. nih.gov
Table 1: 5-HT1A Receptor Binding and Functional Data for this compound
| Parameter | Value | Cell/Tissue Type | Reference |
|---|---|---|---|
| pEC50 | 9.6 ± 0.1 | Cloned human 5-HT1A in CHO cells | oup.com |
| Agonist Activity | Potent Full Agonist | Cloned human 5-HT1A in CHO cells | oup.com |
| Functional Effect | Stimulates adenylate cyclase | Rat hippocampus | nih.gov |
| Selectivity | Selective 5-HT1A agonist | N/A | scbt.comnih.gov |
5-HT1B Receptor Agonism and Binding Characteristics
This compound also demonstrates full agonist activity at the human 5-HT1B receptor. guidetopharmacology.org Its binding affinity for this receptor subtype has been quantified with a pKi of 7.4. guidetopharmacology.org While it shows high affinity for 5-HT1B receptors, it is generally considered to be more selective for the 5-HT1A subtype.
Table 2: 5-HT1B Receptor Binding and Functional Data for this compound
| Parameter | Value | Species | Reference |
|---|---|---|---|
| pKi | 7.4 | Human | guidetopharmacology.org |
| Agonist Activity | Full Agonist | Human | guidetopharmacology.org |
5-HT1D Receptor Agonism and Binding Characteristics
At the human 5-HT1D receptor, this compound acts as a full agonist with a reported pIC50 value of 7.9. guidetopharmacology.org Research on guinea-pig and pigeon brain membranes also identified this compound's affinity for 5-HT1D sites, although it was found to be less potent than 5-CT and 5-HT. nih.gov Despite its activity at this receptor, some studies suggest that the 5-HT1D receptor is not involved in certain physiological responses elicited by this compound, such as changes in plasma adrenaline and glucose levels, which are primarily mediated by central 5-HT1A receptors. nih.gov
Table 3: 5-HT1D Receptor Binding and Functional Data for this compound
| Parameter | Value | Species/Tissue | Reference |
|---|---|---|---|
| pIC50 | 7.9 | Human | guidetopharmacology.org |
| Agonist Activity | Full Agonist | Human | guidetopharmacology.org |
| Relative Affinity | Lower than 5-CT and 5-HT | Guinea-pig and pigeon brain | nih.gov |
5-HT1F Receptor Agonism and Binding Characteristics
This compound has been characterized as a full agonist at the human 5-HT1F receptor. guidetomalariapharmacology.org However, its affinity for this receptor subtype is notably lower than for the 5-HT1A, 5-HT1B, and 5-HT1D receptors, with a reported pKi of 5.8. guidetomalariapharmacology.org This indicates a degree of selectivity of this compound for the 5-HT1A/B/D subtypes over the 5-HT1F subtype.
Table 4: 5-HT1F Receptor Binding and Functional Data for this compound
| Parameter | Value | Species | Reference |
|---|---|---|---|
| pKi | 5.8 | Human | guidetomalariapharmacology.org |
| Agonist Activity | Full Agonist | Human | guidetomalariapharmacology.org |
5-HT2A Receptor Agonism and Binding Characteristics
Information regarding the direct interaction of this compound with the 5-HT2A receptor is less prevalent in the literature compared to its effects on 5-HT1 receptors. While some antipsychotic compounds show high affinity for 5-HT2A receptors, often in conjunction with dopamine (B1211576) D2 receptor antagonism, the specific binding characteristics of this compound at this site are not as well-defined. nih.gov It is important to distinguish this compound from other tryptamine (B22526) derivatives, some of which are known to have high affinity for the 5-HT2A receptor. wikipedia.org
5-HT7 Receptor Agonism and Binding Characteristics
This compound is a full agonist at the human 5-HT7 receptor, exhibiting high affinity with a pKi ranging from 8.2 to 8.4. guidetopharmacology.orgguidetoimmunopharmacology.org The 5-HT7 receptor is known to be coupled to the stimulation of adenylyl cyclase. nih.gov The agonist activity of compounds at this receptor can be influenced by species differences and the presence of splice variants. nih.gov
Table 5: 5-HT7 Receptor Binding and Functional Data for this compound
| Parameter | Value | Species | Reference |
|---|---|---|---|
| pKi | 8.2 - 8.4 | Human | guidetopharmacology.orgguidetoimmunopharmacology.org |
| Agonist Activity | Full Agonist | Human | guidetopharmacology.orgguidetoimmunopharmacology.org |
Investigation of Interactions with Other Serotonin Receptor Subtypes
N,N-dipropyl-5-carboxamidotryptamine (this compound) has been evaluated for its interaction with several serotonin (5-HT) receptor subtypes. Research indicates a distinct profile of activity across the 5-HT receptor family.
Studies have shown that this compound is a potent agonist at the 5-HT1A receptor. nih.govcapes.gov.br Its activity at other 5-HT1 subtypes appears to be lower. For instance, in studies of 5-HT1D binding sites in guinea-pig and pigeon brain, this compound displayed a lower affinity compared to the parent compound 5-carboxamidotryptamine (B1209777) (5-CT) and serotonin itself. nih.gov The rank order of affinity at these 5-HT1D sites was 5-CT > 5-HT > RU 24969 > yohimbine (B192690) ≥ rauwolscine (B89727) > DP-5-CT. nih.gov Furthermore, investigations into the stimulation of adenylate cyclase activity in rat hippocampus found no correlation between the agonist potencies and affinities for 5-HT1B or 5-HT1C binding sites. nih.gov
Regarding the 5-HT2 receptor family, there was no correlation found between the stimulation of adenylate cyclase activity by a series of agonists, including this compound, and their affinity for 5-HT2 binding sites. nih.gov
Conversely, this compound has been identified as a full agonist at the human 5-ht7 receptor. guidetoimmunopharmacology.org However, in a functional assay measuring the relaxation of precontracted guinea-pig ileum, a response mediated by a receptor with a profile similar to the 5-ht7 receptor, this compound was found to be a very low potency agonist. nih.gov
Radioligand Binding Studies and Competition Assays for this compound
Radioligand binding studies have been employed to determine the affinity of this compound for various serotonin receptor subtypes. These assays measure the ability of an unlabeled compound (the competitor, such as this compound) to displace a radiolabeled ligand from the receptor. The results are typically expressed as a pKi or pKD value, which is the negative logarithm of the inhibition constant (Ki) or dissociation constant (KD).
In studies on the 5-HT1D receptor in guinea-pig brain membranes, competition experiments were conducted using [3H]5-HT as the radioligand in the presence of blockers for 5-HT1A and 5-HT1C sites. nih.gov The pKD values derived from these experiments showed that this compound has a moderate affinity for the 5-HT1D receptor, which is notably lower than that of 5-CT. nih.gov For the human 5-ht7 receptor, this compound has demonstrated high affinity. guidetoimmunopharmacology.org
Table 1: Binding Affinity of this compound at Serotonin Receptors
| Receptor Subtype | Ligand | Parameter | Value | Species | Source |
|---|---|---|---|---|---|
| 5-HT1D | This compound | pKD | Moderate Affinity (Rank order > DP-5-CT) | Guinea-pig | nih.gov |
Agonist Efficacy and Functional Selectivity of this compound at GPCRs
This compound exhibits functional selectivity as an agonist at G-protein coupled serotonin receptors, demonstrating varied efficacy and potency across different subtypes.
At the 5-HT1A receptor, this compound acts as a potent, full agonist. In studies using calf hippocampus, a functional model for 5-HT1A receptors, this compound potently inhibited forskolin-stimulated adenylate cyclase activity with a mean EC50 value of 2.3 nM. capes.gov.br Its maximum effect (Emax) was comparable to that of other full agonists like 5-CT and 8-OH-DPAT, achieving 18-20% inhibition. capes.gov.br Similarly, in rat hippocampus homogenates, this compound was the most potent agonist tested for stimulating adenylate cyclase, ranking higher than 5-CT and 8-OH-DPAT. nih.gov This high efficacy and potency at the Gαi/o-coupled 5-HT1A receptor highlights a key aspect of its functional profile.
In contrast, its efficacy at other receptors is markedly different. At a functional receptor in the guinea-pig ileum, which has a profile resembling the Gαs-coupled 5-ht7 receptor, this compound was a very weak agonist, with a pEC50 value of less than 4.0. nih.gov Despite this low potency in the guinea-pig tissue assay, it has been classified as a full agonist at the cloned human 5-ht7 receptor. guidetoimmunopharmacology.org This discrepancy may arise from species differences or variations in experimental systems.
Table 2: Functional Activity of this compound at Serotonin Receptors
| Receptor Subtype | Assay | Parameter | Value | Efficacy | Tissue/System | Source |
|---|---|---|---|---|---|---|
| 5-HT1A | Inhibition of adenylate cyclase | EC50 | 2.3 nM | Full Agonist (18-20% inhibition) | Calf Hippocampus | capes.gov.br |
| 5-HT1A | Stimulation of adenylate cyclase | Potency Rank | 1st (DP-5-CT > 5-CT > 8-OH-DPAT) | Agonist | Rat Hippocampus | nih.gov |
| 5-ht7-like | Relaxation of ileum | pEC50 | < 4.0 | Low Potency Agonist | Guinea-pig Ileum | nih.gov |
Molecular Determinants for Receptor Recognition and Binding
The precise molecular determinants for this compound's interaction with serotonin receptors have not been fully elucidated through specific mutagenesis or crystallographic studies. However, insights can be inferred from studies of its parent compound, 5-CT, and other related ligands at various 5-HT receptors. nih.govresearchgate.netbmbreports.org
Like other tryptamine-based ligands, the binding of this compound is expected to involve key interactions within the orthosteric binding pocket formed by the transmembrane (TM) helices of the receptor. bmbreports.org A crucial interaction for many aminergic GPCR ligands is the salt bridge formed between the protonated amine of the ligand's side chain and a highly conserved aspartic acid residue in TM3 (D3.32). nih.govacs.org This interaction is considered essential for anchoring the ligand in the binding pocket.
The indole (B1671886) ring of the tryptamine scaffold is also critical, likely forming π-stacking interactions with aromatic residues within the binding pocket. The substituents on the 5-carboxamide group and the N,N-dipropyl groups on the terminal nitrogen significantly influence the ligand's affinity and selectivity profile. The N,N-dipropyl groups are bulkier than the hydrogen atoms in the parent compound 5-CT. These larger alkyl groups will interact with specific subpockets within the receptor. The size and shape of these subpockets vary between receptor subtypes, which is a key factor in determining selectivity. nih.govacs.org For instance, the space between TM3 and TM7 can accommodate different sized amine substituents, influencing affinity and potency at 5-HT1A versus 5-HT1B/1D receptors. nih.gov
Furthermore, residues in TM5, TM6, and TM7 are known to be important for ligand binding and activation. researchgate.netbmbreports.org For example, specific residues in TM7 have been shown to be critical for the binding of both agonists and antagonists to the 5-HT7 receptor. researchgate.net The differences in these residues across serotonin receptor subtypes likely account for the specific binding profile and functional selectivity observed for this compound.
Cellular and Subcellular Mechanisms of Action of Dipropyl 5 Ct
G-Protein Coupled Receptor (GPCR) Signaling Pathways Activation
Dipropyl-5-CT exerts its effects by binding to and activating members of the GPCR superfamily, the largest and most diverse group of membrane receptors in eukaryotes. wikipedia.org Specifically, its actions are mediated through 5-HT1A and 5-HT7 receptors, which are classic seven-transmembrane domain receptors. wikipedia.orgnih.gov Upon agonist binding, these receptors undergo a conformational change that enables them to interact with and activate heterotrimeric G-proteins. unife.it
The 5-HT1A receptor is canonically coupled to the Gi/o family of G-proteins. jneurosci.orgnih.govmdpi.com Activation of Gi/o proteins by a this compound-bound 5-HT1A receptor leads to the inhibition of adenylyl cyclase, a key enzyme in cellular signaling. jneurosci.orgidrblab.net In contrast, the 5-HT7 receptor is coupled to the Gs family of G-proteins. mdpi.com Activation of Gs proteins stimulates the activity of adenylyl cyclase. mdpi.com Therefore, the net effect of this compound on a given cell depends on the relative expression and coupling efficiency of 5-HT1A and 5-HT7 receptors.
The modulation of adenylyl cyclase is a primary consequence of this compound's interaction with its target receptors. yeastgenome.org This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger. uniprot.org
Through its potent agonism at 5-HT1A receptors, this compound effectively inhibits adenylyl cyclase activity. jneurosci.orgpsu.edu This has been demonstrated in hippocampal membranes, where this compound, like serotonin (B10506) (5-HT), causes a substantial reduction in forskolin-stimulated cAMP accumulation. psu.edu This inhibitory action is a hallmark of Gi/o-coupled receptor signaling. idrblab.net
Conversely, this compound's activity at 5-HT7 receptors can lead to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. nih.govmdpi.com Studies on cultured rat hippocampal neurons and astrocytes have shown that 5-HT7 receptor agonists stimulate cAMP accumulation. nih.govresearchgate.net The dual action of this compound on both inhibitory 5-HT1A and stimulatory 5-HT7 receptors means its effect on cAMP signaling is tissue- and cell-specific, governed by the local receptor landscape.
Table 1: Effect of this compound on PKA Activity in Dorsal Raphe Slices
| Parameter | Control | This compound (1μM) | Percent Change |
|---|---|---|---|
| cAMP-Stimulated PKA Activity | Baseline | - | ↓ 22.25 ± 7% nih.gov |
| Basal PKA Activity | No significant change | No significant change | - nih.gov |
| PKA Activity Ratio | 0.143 ± 0.014 | 0.256 ± 0.049 | ↑ 80.9 ± 33% nih.gov |
Data sourced from Ghavanini et al. (2010). The PKA activity ratio represents the proportion of the enzyme in its active state.
Intracellular calcium (Ca2+) is a vital second messenger that regulates a vast array of cellular processes. nih.govrsc.orgcolorado.edu The signaling of this compound is intricately linked with intracellular calcium dynamics, particularly through its action at 5-HT1A receptors. Activation of 5-HT1A receptors in dorsal raphe neurons leads to an inhibition of Ca2+ currents. nih.gov The desensitization of this response, a process that occurs with prolonged receptor stimulation, is itself dependent on intracellular Ca2+. nih.gov When intracellular Ca2+ is buffered to very low levels, the desensitization process is significantly weakened. nih.gov Furthermore, this compound has been used as a tool to investigate these Ca2+-dependent desensitization mechanisms, which also involve the activation of PKA. nih.govnih.gov This demonstrates that while this compound's primary action may be on adenylyl cyclase, its ultimate physiological effects are modulated by and intertwined with intracellular calcium signaling.
Beyond the cAMP/PKA and ERK pathways, the signaling initiated by this compound interacts with other cellular regulatory systems. A key interaction identified is the modulation of protein phosphatase activity. nih.gov Phosphatases are enzymes that remove phosphate (B84403) groups from proteins, counteracting the action of kinases like PKA. In dorsal raphe extracts, this compound was found to significantly inhibit total phosphatase activity. nih.govnih.gov This inhibition of phosphatases would potentiate the effects of PKA activation, as the phosphorylated state of PKA's target proteins would be prolonged. nih.gov This dual action—increasing PKA activity ratio while simultaneously inhibiting the enzymes that reverse PKA's action—suggests a mechanism for amplifying the signal generated by 5-HT1A receptor activation. nih.gov
Table 2: Effect of this compound on Phosphatase Activity in Dorsal Raphe Extracts
| Condition | Phosphatase Activity (pM Pi release /min-μg) |
|---|---|
| Control | 48.64 ± 0.97 nih.gov |
| This compound | 41.18 ± 1.171 nih.gov |
Data sourced from Ghavanini et al. (2010). The inhibition by this compound was statistically significant.
Receptor Desensitization and Downregulation Mechanisms Induced by this compound
Prolonged or repeated stimulation of GPCRs by an agonist like this compound typically leads to receptor desensitization, a process that attenuates the cellular response despite the continued presence of the agonist. researchgate.netbiorxiv.org This is a critical feedback mechanism to prevent overstimulation. This compound has been instrumental in studying the acute desensitization of 5-HT1A receptors. nih.govnih.gov
The mechanism of this acute desensitization in dorsal raphe neurons involves several of the pathways activated by this compound. The process is initiated by the 5-HT1A receptor-mediated activation of PKA. nih.govnih.gov This activated PKA is thought to phosphorylate target proteins that contribute to the desensitization of the receptor's response, such as the inhibition of Ca2+ currents. nih.gov This is a form of heterologous desensitization, where the activated kinase can potentially phosphorylate other, non-activated receptors that share the same signaling machinery. frontiersin.org
This desensitization is also Ca2+-dependent, highlighting the interplay between signaling pathways. nih.gov The inhibition of phosphatases by this compound further contributes to this process by maintaining the phosphorylated (and thus desensitized) state of the relevant proteins. nih.gov These findings support a model where this compound, via the 5-HT1A receptor, stimulates PKA and inhibits phosphatases, leading to a rapid and robust desensitization of the receptor's own signaling pathway. nih.govnih.gov While longer-term exposure to agonists can lead to receptor downregulation (a decrease in the total number of receptors), the primary documented role of this compound in research has been in elucidating these rapid, phosphorylation-dependent desensitization events. researchgate.netbiorxiv.org
Modulation of Protein Phosphatase Activity
This compound has been shown to significantly modulate the activity of protein phosphatases, enzymes crucial for removing phosphate groups from proteins, a process that is fundamental to cellular signaling. In studies involving extracts from the dorsal raphe nucleus, this compound was observed to inhibit phosphatase activity. nih.gov Specifically, in the presence of this compound, phosphatase activity was reduced compared to control conditions. nih.gov
To further elucidate the specific phosphatases involved, experiments using microcystin (B8822318) LR, a selective inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), demonstrated a significant reduction in phosphate release. This suggests that the regulatory effects of this compound on phosphatase activity are likely mediated through PP1 or PP2A. nih.gov This inhibition of phosphatase activity supports a model where stimulation of 5-HT1A receptors leads to a decrease in dephosphorylation, thereby influencing downstream signaling cascades. nih.gov
| Condition | Phosphatase Activity (pM Pi release/min-μg) |
| Control | 48.64 ± 0.97 |
| This compound | 41.18 ± 1.171 |
| Data from studies on dorsal raphe extracts showing the inhibitory effect of this compound on phosphatase activity. nih.gov |
Effects on Neuronal Excitability and Ion Channel Function
A key mechanism through which this compound influences neuronal function is by modulating neuronal excitability, largely through its action on ion channels. musc.edumdpi.combiorxiv.org A primary target for this compound, acting as a 5-HT1A receptor agonist, is the G-protein-gated inwardly rectifying potassium (GIRK) channel. nih.govwikipedia.org
Studies using patch-clamp whole-cell recordings in neurons of the dorsal raphe nucleus have confirmed that 5-HT1A agonists, including those in the same class as this compound, induce a GIRK current that is involved in the inhibition of spike discharge. nih.gov This effect highlights the critical role of GIRK channels as downstream effectors of 5-HT1A receptor activation in mediating the inhibitory actions of compounds like this compound on neuronal firing. nih.govdovepress.com
| Ion Channel | Effect of this compound (via 5-HT1A receptor) | Consequence for Neuronal Excitability |
| G-protein-gated inwardly rectifying potassium (GIRK) channels | Activation/Opening | Hyperpolarization, leading to decreased excitability |
Cellular and Subcellular Localization Studies of this compound Effects
The effects of this compound are intrinsically linked to the cellular and subcellular localization of its primary target, the 5-HT1A receptor. These receptors are not uniformly distributed throughout the central nervous system or even within a single neuron. researchgate.net
In the dorsal raphe nucleus, a key site of action, 5-HT1A receptors are predominantly found on the cell bodies and dendrites of serotonergic neurons. nih.gov This somatodendritic localization is crucial for their role as autoreceptors, regulating the firing rate of the neuron itself. nih.gov The effects of this compound are therefore concentrated in these specific neuronal compartments. uvm.edu
Interactions with Glial Cells and Astrocytic Signaling
While the primary actions of this compound are mediated through neuronal receptors, the broader context of the central nervous system includes significant interactions with glial cells, particularly astrocytes. imrpress.com Astrocytes are not merely supportive cells; they actively participate in neurotransmission and maintain brain homeostasis. nih.gov They express a variety of receptors and can respond to neurotransmitters, including serotonin. nih.gov
Astrocytes and microglia, another type of glial cell, engage in complex crosstalk that is crucial in both healthy and pathological brain states. mdpi.comfrontiersin.org This communication can be mediated by the release of various signaling molecules, including cytokines and purines like ATP. nih.govexplorationpub.com The activation of neuronal receptors by compounds such as this compound can indirectly influence glial cell behavior. For instance, changes in neuronal activity and neurotransmitter release can trigger responses in nearby astrocytes. nih.gov
Reactive astrocytes, which become activated in response to various stimuli, can release both pro- and anti-inflammatory molecules, influencing the local environment and the function of surrounding neurons and microglia. nih.gov While direct studies on this compound's interaction with glial cells are limited, its potent modulation of the serotonergic system—a system known to influence glial function—suggests an indirect role in neuro-glial communication. explorationpub.com The intricate signaling between neurons and glial cells means that the effects of a potent agonist like this compound are likely to extend beyond neurons to impact the broader cellular network of the brain. imrpress.com
Pharmacodynamic Investigations of Dipropyl 5 Ct in Preclinical Models Mechanistic Focus
Central Nervous System Mechanistic Studies
N,N-dipropyl-5-carboxamidotryptamine (Dipropyl-5-CT) has been a subject of investigation for its effects on neuronal activity, particularly within the dorsal raphe nucleus (DRN) and the hippocampus. The DRN is a primary site of serotonin (B10506) (5-HT) neurons that project throughout the brain, while the hippocampus is crucial for learning and memory. nih.govmdpi.com
In the dorsal raphe nucleus, the activation of 5-HT1A receptors, for which this compound is a selective agonist, leads to an inhibition of the firing of serotonergic neurons. nih.govjneurosci.org This inhibitory action is a result of neuron hyperpolarization, mediated by the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels. nih.gov Studies have shown that this compound can significantly inhibit Protein Kinase A (PKA) activity in dorsal raphe tissue, an effect that is antagonized by selective 5-HT1A antagonists. nih.gov This suggests that 5-HT1A receptor activation in the DRN can modulate neuronal activity through PKA-dependent pathways. nih.gov
The hippocampus also contains a high density of 5-HT1A receptors, but these are primarily located on non-serotonergic neurons and are referred to as heteroreceptors. jneurosci.org Activation of these receptors by agonists generally leads to a reduction in the firing activity of pyramidal neurons. jneurosci.org In the calf hippocampus, this compound has been shown to be a potent agonist, causing a concentration-dependent inhibition of forskolin-stimulated adenylate cyclase activity, a functional model for 5-HT1A receptors. nih.gov This indicates that this compound can modulate neuronal excitability in the hippocampus by inhibiting the cAMP signaling pathway. nih.govnih.gov
Interestingly, there appears to be a differential response to prolonged agonist exposure between the 5-HT1A autoreceptors in the DRN and the heteroreceptors in the hippocampus. Chronic treatment with 5-HT1A agonists can lead to a desensitization of the autoreceptors in the DRN, while the hippocampal heteroreceptors remain largely unaffected. jneurosci.org
The table below summarizes the effects of this compound on neuronal activity in these two key brain regions.
| Brain Region | Receptor Type | Effect of this compound | Second Messenger System |
| Dorsal Raphe Nucleus | 5-HT1A Autoreceptors | Inhibition of serotonergic neuron firing | Inhibition of PKA activity |
| Hippocampus | 5-HT1A Heteroreceptors | Inhibition of pyramidal neuron firing | Inhibition of adenylate cyclase activity |
This compound, primarily through its potent agonism at 5-HT1A receptors, exerts significant modulatory effects on several key neurotransmitter systems in the central nervous system. nih.govnih.gov
Serotonin (5-HT) System: As a 5-HT1A receptor agonist, this compound directly impacts the serotonin system. nih.gov Activation of somatodendritic 5-HT1A autoreceptors on serotonin neurons in the dorsal raphe nucleus leads to a decrease in neuronal firing. jneurosci.org This, in turn, reduces the synthesis and release of serotonin in projection areas, including the hippocampus. jneurosci.org This autoinhibitory feedback mechanism is a critical aspect of serotonergic neurotransmission regulation.
Dopamine (B1211576) (DA) System: The interaction between the serotonin and dopamine systems is complex. While direct studies on this compound's effect on dopamine are limited, modulation of the serotonin system often has downstream consequences for dopaminergic pathways. acs.org Serotonergic neurons originating from the raphe nuclei innervate various dopamine-rich areas, and activation of 5-HT receptors can influence dopamine release and neuron activity. researchgate.net
Acetylcholine (B1216132) (ACh) System: The serotonergic system also modulates cholinergic activity. frontiersin.org Specifically, 5-HT1A receptor activation has been shown to influence acetylcholine release. researchgate.net In the prefrontal cortex, for instance, serotonin and acetylcholine can have opposing effects on the excitability of pyramidal neurons, suggesting a fine-tuned interplay between these two systems. frontiersin.org Studies have shown that stimulation of 5-HT1A receptors can increase the release of acetylcholine in the cortex and hippocampus. researchgate.net
The following table outlines the modulatory effects of this compound on these neurotransmitter systems, based on its primary mechanism of action.
| Neurotransmitter System | Primary Interaction | Effect |
| Serotonin (5-HT) | Direct agonism at 5-HT1A autoreceptors | Inhibition of serotonin release |
| Dopamine (DA) | Indirect modulation via serotonergic pathways | Potential for downstream effects on dopamine activity |
| Acetylcholine (ACh) | Indirect modulation via 5-HT1A heteroreceptors | Potential to increase acetylcholine release in specific brain regions |
The dorsal raphe nucleus provides extensive serotonergic projections to various forebrain regions, including the prefrontal cortex and hippocampus, thereby influencing a wide array of neural circuits. nih.govmdpi.com By inhibiting the activity of these serotonergic neurons, this compound can alter the serotonergic tone in these target areas. nih.govjneurosci.org This change in serotonergic input can, in turn, affect the activity of local microcircuits. For example, in the prefrontal cortex, dopamine's modulatory effects on local network activity are well-documented, and since the serotonergic and dopaminergic systems are interconnected, changes in one can influence the other. acs.orgphysiology.org
Furthermore, the interaction between different neurotransmitter systems at the circuit level is critical. For instance, the balance between excitatory and inhibitory neurotransmission is fundamental for stable network function. frontiersin.org Dopamine has been shown to selectively enhance the inhibitory component of postsynaptic currents in prefrontal cortex pyramidal neurons, an effect that can be modulated by serotonergic input. physiology.org Therefore, by altering serotonin outflow, this compound can indirectly influence the excitatory/inhibitory balance in circuits of the prefrontal cortex and other brain regions.
Peripheral System Mechanistic Studies
Preclinical studies in rats have demonstrated that this compound can influence the endocrine system, specifically affecting plasma adrenaline and glucose levels. nih.gov The administration of this compound has been shown to dose-dependently increase plasma glucose levels. nih.gov A rise in plasma adrenaline levels was also observed, although this effect appeared at a higher dose compared to the effect on glucose. nih.gov
These effects are believed to be mediated by central 5-HT1A receptors, as other 5-HT1 receptor subtype agonists did not produce similar changes. nih.gov The hyperglycemic (increased glucose) and adrenaline-releasing effects are consistent with the known roles of central serotonin in regulating the sympathetic nervous system and glucose homeostasis. nih.govhsforum.com The sympathetic nervous system, when activated, can stimulate the release of adrenaline from the adrenal glands, which in turn can lead to an increase in blood glucose through processes like gluconeogenesis and glycogenolysis in the liver. hsforum.com
The table below summarizes the observed effects of this compound on these endocrine markers in preclinical models.
| Endocrine Marker | Effect of this compound Administration |
| Plasma Adrenaline | Increased |
| Plasma Glucose | Increased (dose-dependent) |
The contraction and relaxation of vascular smooth muscle are critical for the regulation of blood pressure and blood flow. kegg.jpcvphysiology.com This process is controlled by a variety of signaling pathways, including those involving G-protein coupled receptors like the serotonin receptors. kegg.jp
While direct studies on the effects of this compound on vascular smooth muscle are not extensively detailed in the provided context, its action as a potent 5-HT1A receptor agonist suggests a potential role in modulating vascular tone. nih.gov 5-HT1A receptors are known to be involved in the central control of blood pressure. nih.gov Some centrally acting hypotensive agents are potent agonists at 5-HT1A receptors, indicating that activation of these receptors can lead to a decrease in blood pressure. nih.gov This effect is likely mediated through a reduction in sympathetic outflow from the central nervous system to the vasculature.
At the level of the vascular smooth muscle itself, the contractile state is primarily determined by the intracellular calcium concentration and the phosphorylation state of myosin light chain (MLC). cvphysiology.com An increase in intracellular calcium leads to the activation of myosin light chain kinase (MLCK), which phosphorylates MLC and results in contraction. cvphysiology.com Conversely, relaxation occurs when MLC is dephosphorylated by myosin light chain phosphatase (MLCP). cvphysiology.com Serotonin can induce both contraction and relaxation of vascular smooth muscle, depending on the receptor subtype and the specific vascular bed. The activation of certain 5-HT receptors can lead to an increase in intracellular calcium and subsequent contraction.
Autonomic Nervous System Modulation
The autonomic nervous system (ANS) is a critical component of the peripheral nervous system that governs involuntary physiological processes, including heart rate, blood pressure, and respiration. nih.gov It is divided into the sympathetic, parasympathetic, and enteric nervous systems. physio-pedia.com Modulation of the ANS, particularly through central nervous system receptors, is a key mechanism for many pharmacologically active compounds. nih.govwfsahq.org
While direct preclinical studies detailing the systemic autonomic effects of this compound are not extensively documented in the available literature, its mechanism of action strongly suggests an indirect influence on autonomic control. This compound is a potent agonist at 5-HT1A receptors, which are known to be involved in central autonomic regulation. capes.gov.br Research has established that a number of centrally acting hypotensive agents possess a high affinity for 5-HT1A binding sites. capes.gov.br The activation of these receptors in brain regions like the hippocampus can influence downstream autonomic outflow. capes.gov.br
Studies on ligands with high affinity for 5-HT1A sites have demonstrated their ability to inhibit forskolin-stimulated adenylate cyclase activity. This action within the central nervous system is a proposed mechanism for the control of blood pressure. capes.gov.br For instance, the activation of 5-HT1A receptors can lead to a reduction in sympathetic outflow, which would result in effects such as vasodilation and a decrease in heart rate. The potent agonism of this compound at these receptors suggests its potential to modulate cardiovascular parameters through central mechanisms. capes.gov.br However, specific preclinical studies measuring direct outcomes like blood pressure and heart rate following this compound administration are needed to fully characterize its profile as an autonomic nervous system modulator.
In Vivo Studies on Receptor Expression and Functional States
The interaction of this compound with its target receptors extends beyond simple binding to include the modulation of receptor functional states and potentially their expression levels. In vivo and ex vivo preclinical models have provided insight into these complex pharmacodynamic processes.
Research using rat dorsal raphe (DR) nucleus slices, a region dense with somatodendritic 5-HT1A autoreceptors, reveals that this compound induces acute Ca2+-dependent desensitization of these receptors. nih.gov This change in functional state is mediated by the activation of Protein Kinase A (PKA). nih.gov Application of this compound was found to increase the proportion of PKA in its active state. nih.gov Concurrently, the compound significantly inhibited phosphatase activity in dorsal raphe extracts. nih.gov This dual action—promoting phosphorylation via PKA activation and inhibiting dephosphorylation via phosphatase inhibition—leads to a state of heterologous desensitization of the 5-HT1A receptor. nih.gov This effect was antagonized by the selective 5-HT1A antagonist WAY100635, confirming the receptor-specific action. nih.gov
Table 1: Effect of this compound on PKA and Phosphatase Activity in Rat Dorsal Raphe Nucleus
| Parameter | Condition | Finding | Citation |
|---|---|---|---|
| PKA Activity | In the presence of cAMP | Significantly inhibited by 22.25 ± 7% | nih.gov |
| Basal PKA Activity Ratio | Increased from 0.189 ± 0.03 to 0.216 ± 0.04 | nih.gov | |
| Phosphatase Activity | Control | 48.64 ± 0.97 pM Pi release /min-μg | nih.gov |
| With this compound | Significantly inhibited to 41.18 ± 1.171 pM Pi release /min-μg | nih.gov |
Further functional studies in calf hippocampus identified this compound as a highly potent full agonist in inhibiting forskolin-stimulated adenylate cyclase activity, a key functional response coupled to 5-HT1A receptor activation. capes.gov.br Its potency was among the highest of the tryptamine (B22526) derivatives tested, reinforcing its role as a powerful modulator of this signaling pathway. capes.gov.br
Table 2: Agonist Activity at 5-HT1A Receptors in Calf Hippocampus (Adenylate Cyclase Inhibition)
| Compound | Mean EC50 (nM) | Efficacy | Citation |
|---|---|---|---|
| This compound | 2.3 | Full Agonist | capes.gov.br |
| 5-CT | 3.2 | Full Agonist | capes.gov.br |
| 8-OH-DPAT | 8.6 | Full Agonist | capes.gov.br |
| 5-HT (Serotonin) | 22 | Full Agonist | capes.gov.br |
| Buspirone | 65 | Partial Agonist (~70% Efficacy) | capes.gov.br |
| Ipsapirone | 56 | Partial Agonist (~70% Efficacy) | capes.gov.br |
Regarding receptor expression, studies on the closely related compound 5-carboxamidotryptamine (B1209777) (5-CT) have shown that activation of 5-HT7 receptors can lead to an increase in the expression of TrkB receptors, the receptor for brain-derived neurotrophic factor (BDNF). frontiersin.org Given the structural similarity, this raises the possibility that this compound could exert similar effects on the expression of certain receptor types, a hypothesis that warrants further investigation.
Structure Activity Relationships Sar and Molecular Design of Dipropyl 5 Ct and Analogues
Identification of Key Pharmacophore Features of Dipropyl-5-CT
The pharmacophore of a ligand represents the essential three-dimensional arrangement of chemical features that are necessary for its biological activity. For tryptamine (B22526) derivatives like this compound, the pharmacophore is generally understood by dissecting the molecule into its constituent parts: the indole (B1671886) nucleus, the ethylamine (B1201723) side chain, and the substituents on both the indole ring and the terminal amine.
Key pharmacophoric features for 5-HT receptor ligands, including analogues of 5-CT, typically include:
Aromatic Ring: The indole ring system serves as a crucial aromatic feature, often participating in π-π stacking interactions with aromatic amino acid residues within the receptor's binding pocket. researchgate.net
Protonatable Amine: The terminal nitrogen atom of the ethylamine side chain is basic and exists in a protonated, cationic state at physiological pH. This positive charge allows for a critical ionic interaction with a conserved aspartate residue (Asp3.32) in the third transmembrane domain (TM3) of many serotonin (B10506) receptors. researchgate.net
Hydrogen Bond Acceptor/Donor: The indole nitrogen (N-H) can act as a hydrogen bond donor. bmbreports.org Furthermore, the 5-carboxamido group of this compound is a key feature, providing both hydrogen bond donor and acceptor capabilities. This group is known to enhance affinity for certain 5-HT receptor subtypes, such as 5-HT1A and 5-HT7, through interactions with specific residues like asparagine and serine in the binding pocket. bmbreports.orgnih.gov
Hydrophobic Groups: The N,N-dipropyl groups are hydrophobic moieties. The size and nature of N-alkyl substituents significantly influence receptor affinity and selectivity. Computational studies on related tryptamines suggest that the length of these alkyl chains impacts receptor interactions.
Research comparing this compound to its parent compound, 5-carboxamidotryptamine (B1209777) (5-CT), reveals the importance of the N,N-dipropyl substitution. In studies measuring the stimulation of adenylate cyclase in rat hippocampus, this compound was found to be more potent than 5-CT, which in turn was more potent than serotonin (5-HT) itself, highlighting the positive contribution of the dipropyl groups to 5-HT1A agonist activity. nih.gov
Rational Design Principles for Novel this compound Derivatives
The rational design of novel derivatives of this compound aims to enhance properties like receptor subtype selectivity, functional activity (e.g., full agonist vs. partial agonist), and pharmacokinetic profiles. nih.gov This process is guided by established SAR principles for 5-HT receptor ligands.
Key strategies for designing novel derivatives include:
Modification of N-Alkyl Substituents: The size, length, and branching of the alkyl groups on the terminal amine are critical determinants of affinity and selectivity. Replacing the dipropyl groups with other alkyl or cyclic structures (e.g., pyrrolidine, piperidine) can alter the interaction with hydrophobic pockets in the receptor and modulate activity across different 5-HT subtypes. acs.org
Substitution on the Indole Ring: Introducing small alkyl groups, such as a methyl or ethyl group at the 2-position of the indole ring, is a known strategy to increase selectivity for the 5-HT6 receptor by reducing affinity for other subtypes. researchgate.net While this compound is primarily a 5-HT1A agonist, this principle could be applied to design analogues with a mixed pharmacological profile.
Alteration of the 5-Position Substituent: The carboxamido group at the 5-position is vital for the high affinity of 5-CT and its derivatives. bmbreports.org Replacing or modifying this group—for instance, by altering its electronic properties or steric bulk—can fine-tune receptor selectivity. For example, replacing the hydroxyl group of serotonin with the carboxamide group in 5-CT significantly changes its binding profile across the 5-HT1 receptor family. bmbreports.org
Conformational Restriction: Introducing rigidity into the flexible ethylamine side chain can lock the molecule into a specific conformation that is preferred by one receptor subtype over others. This can be achieved by incorporating the side chain into a ring system, such as in aminotetralin derivatives like 8-OH-DPAT. acs.org This approach often leads to higher selectivity.
Computational Chemistry and Molecular Modeling Approaches for Ligand-Receptor Interactions
In the absence of a crystal structure of this compound bound to its target receptor, computational chemistry and molecular modeling provide invaluable insights into its binding mode. nih.gov These methods use the known structures of homologous receptors (e.g., other 5-HT subtypes) to build a model of the target receptor and then "dock" the ligand into the predicted binding site. rsc.orgresearchgate.net
Molecular dynamics (MD) simulations can further refine these docked poses, revealing how the ligand and receptor interact and adapt to each other over time. acs.org For 5-HT1A receptor agonists, these studies consistently highlight several key interactions:
Ionic Bond: A salt bridge forms between the protonated amine of the ligand and the highly conserved Asp116 (in TM3, position 3.32). researchgate.net This is considered the primary anchor point for most aminergic GPCR ligands.
Hydrogen Bonds: The N-H of the indole ring and the 5-carboxamido group of this compound are predicted to form hydrogen bonds with polar residues in the binding pocket, such as Ser199 (TM5, position 5.43) and Asn386 (TM7, position 7.39). bmbreports.orgacs.org
Aromatic/Hydrophobic Interactions: The indole ring engages in π-stacking with aromatic residues like Phe361 and Phe362 (TM6), while the dipropyl groups fit into a hydrophobic pocket formed by residues from various transmembrane helices. researchgate.net
These computational approaches allow researchers to rationalize existing SAR data and predict the affinity of novel, rationally designed derivatives before they are synthesized, accelerating the drug discovery process. rsc.org
Stereochemical Influences on Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a pivotal role in the biological activity of drugs. acs.org While this compound itself is achiral, the introduction of chiral centers during the rational design of its analogues would necessitate a thorough evaluation of the different stereoisomers.
For many classes of 5-HT receptor ligands, stereoselectivity is a well-documented phenomenon. For example:
In aminotetralin-based agonists, the stereochemistry at the C2 position significantly affects receptor affinity and functional activity. For many 5-substituted-2-aminotetralins (5-SATs), the (2S)-enantiomer displays higher affinity and potency at 5-HT1A, 5-HT1B, and 5-HT1D receptors compared to the (2R)-enantiomer. acs.org
Studies on hydantoin (B18101) derivatives acting as 5-HT7 receptor ligands have shown a clear preference for specific configurations, where different stereoisomers exhibit significant variations in receptor affinity. acs.org
The design of biased agonists, which preferentially activate certain downstream signaling pathways over others, can also be influenced by stereochemistry. Different enantiomers may stabilize distinct receptor conformations, leading to different functional outcomes. nih.gov
Therefore, if derivatives of this compound were designed to include chiral centers (e.g., through conformational restriction or substitution), it would be essential to synthesize and test the individual enantiomers or diastereomers. Isolating the proper stereoisomer often leads to increased pharmacological activity and can help eliminate undesired effects associated with other isomers. acs.org
Analytical Methodologies for the Study of Dipropyl 5 Ct
Chromatographic Techniques for Identification and Quantification in Research Samples
Chromatography is a cornerstone of analytical chemistry, enabling the separation of mixtures into their individual components. For a compound like Dipropyl-5-CT, various chromatographic methods can be employed for both qualitative identification and precise quantification.
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of tryptamines and related indole (B1671886) alkaloids. Its application allows for the efficient separation of the target analyte from impurities and matrix components. Reversed-phase HPLC is particularly common for these types of molecules. Detection is often performed using a Diode Array Detector (DAD), which provides spectral information across a range of wavelengths, aiding in peak identification. The method's robustness makes it suitable for routine analysis and quality control of research materials.
A typical HPLC method for a tryptamine (B22526) analogue involves a C18 column and a gradient elution using a mobile phase composed of an aqueous buffer (like phosphate (B84403) or triethylammonium (B8662869) acetate) and an organic modifier such as acetonitrile (B52724) or methanol.
Table 1: Example HPLC-DAD Parameters for Tryptamine Analysis
| Parameter | Condition | Source(s) |
|---|---|---|
| Stationary Phase | C18 column (e.g., LiChrospher® 100 RP-18e, 250 mm x 4 mm) | |
| Mobile Phase | Gradient of aqueous buffer (e.g., 0.1% triethylammonium acetate, pH 2.5) and organic solvents (e.g., methanol, acetonitrile) | |
| Flow Rate | 1.0 mL/min | |
| Detection | Diode Array Detector (DAD) at 280 nm | |
| Column Temp. | 35°C | |
| Injection Vol. | 5 µL |
Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for the sensitive and specific detection of tryptamines in complex matrices like biological samples. This hyphenated technique combines the separation power of HPLC with the mass-resolving capability of MS, allowing for definitive identification and quantification even at very low concentrations.
For tryptamines such as 5-MeO-DIPT, analysis is typically performed using electrospray ionization (ESI) in the positive ion mode. The system is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented to produce characteristic product ions. This process ensures high selectivity and minimizes interferences. The limits of detection (LOD) and quantification (LLOQ) for tryptamines using LC-MS/MS can be in the sub-ng/mL range.
Table 2: Example LC-MS/MS Parameters for Tryptamine Analogue (5-MeO-DIPT) Analysis
| Parameter | Condition | Source(s) |
|---|---|---|
| LC Column | Phenyl-Hexyl or C18 | |
| Mobile Phase | Gradient of 0.1% formic acid in water and 0.1% formic acid in methanol/acetonitrile | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | |
| Precursor Ion ([M+H]⁺) | Varies by compound (e.g., m/z 219.2 for 5-MeO-DMT) | |
| Product Ions | Varies by compound (e.g., m/z 174.2, 160.2 for 5-MeO-DMT and Bufotenine) | |
| LOD/LLOQ | 0.1 ng/mL / 0.2 ng/mL for 5-MeO-DIPT |
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. Many tryptamines can be analyzed directly, though derivatization (e.g., with trifluoroacetic anhydride (B1165640) or silylation agents) is sometimes used to improve chromatographic behavior and sensitivity. The use of a non-polar capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5MS), is common for separating these analytes.
Following separation in the gas chromatograph, the molecules are ionized, typically by electron ionization (EI), and the resulting mass spectrum provides a molecular fingerprint that can be compared to library spectra for identification.
Table 3: Example GC-MS Parameters for Tryptamine Analysis
| Parameter | Condition | Source(s) |
|---|---|---|
| GC Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) | |
| Carrier Gas | Helium, constant flow (e.g., 1.32 mL/min) | |
| Injector Temp. | 250 - 280°C | |
| Oven Program | Temperature gradient (e.g., start at 80°C, ramp to 280°C) | |
| Ionization Mode | Electron Ionization (EI), 70 eV | |
| MS Interface Temp. | 280°C |
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method often used for screening and qualitative identification. HPTLC is an enhanced version of TLC that uses plates with smaller particle sizes, resulting in better separation efficiency and lower detection limits.
For the analysis of indole alkaloids and tryptamines, silica (B1680970) gel plates (e.g., Silica gel 60 F₂₅₄) are typically used as the stationary phase. The mobile phase is a mixture of solvents chosen to achieve optimal separation; a common system for tryptamines might include a combination of a non-polar solvent, a moderately polar solvent, and a small amount of a basic modifier like ammonia (B1221849) or formic acid to improve peak shape. After development, spots are visualized under UV light (254 nm or 365 nm) or by spraying with a chemical reagent.
Table 4: Example HPTLC System for Indole Alkaloid/Tryptamine Analysis
| Parameter | Condition | Source(s) |
|---|---|---|
| Stationary Phase | HPTLC plates pre-coated with Silica gel 60 F₂₅₄ (0.2 mm thickness) | |
| Mobile Phase | Toluene:Ethyl Acetate:Formic Acid (7:2:1, v/v/v) or Ethyl Acetate:Chloroform:Ammonia in Methanol (8:2:1, v/v/v) | |
| Application | Automated applicator (e.g., Linomat V) | |
| Development | In a saturated chromatographic chamber | |
| Detection | UV light at 254 nm or 365 nm; Densitometric scanning (e.g., at 268 nm) |
Spectroscopic Techniques for Structural Characterization in Research
Spectroscopy involves the interaction of electromagnetic radiation with matter and is indispensable for elucidating molecular structures.
Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward technique used to obtain preliminary structural information about a compound. It measures the absorption of UV and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum plots absorbance versus wavelength, and the wavelength of maximum absorbance (λmax) is characteristic of the chromophore (the light-absorbing part) of the molecule. For tryptamines, the indole ring system is the primary chromophore. The UV spectrum can confirm the presence of this key structural feature. Purity can also be assessed using this method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental analytical technique used to determine the molecular structure of a compound. ceu.es It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), within a molecule. ceu.esscispace.com For a novel compound such as N,N-Dipropyl-5-carboxamidotryptamine (this compound), NMR is essential for confirming its identity and purity after synthesis. The process involves placing a sample in a strong magnetic field and irradiating it with radio waves, which causes specific atomic nuclei to resonate at characteristic frequencies. tocris.com These frequencies, known as chemical shifts (δ), are measured in parts per million (ppm) and are indicative of the atom's local electronic environment. acs.orgnih.gov
While specific spectral data for this compound is not available in the reviewed literature, the expected NMR signals can be predicted based on its chemical structure.
Expected ¹H NMR Signals for this compound:
Indole Ring Protons: Several signals in the aromatic region (typically ~7.0-8.0 ppm), corresponding to the protons on the bicyclic indole core.
Indole N-H Proton: A broad singlet, typically downfield, corresponding to the amine proton on the indole ring.
Ethylamine (B1201723) Chain Protons: Two sets of signals, likely multiplets, corresponding to the two CH₂ groups of the ethylamine side chain connecting the indole ring to the dipropylamino group.
N-Propyl Protons: The two equivalent propyl groups would show a characteristic pattern: a triplet for the terminal CH₃ group, a sextet (or multiplet) for the middle CH₂ group, and a triplet for the CH₂ group attached to the nitrogen. These signals would appear in the upfield (aliphatic) region of the spectrum. scispace.com
Amide (CONH₂) Protons: One or two broad signals for the amide protons, the chemical shift of which can be variable.
Expected ¹³C NMR Signals for this compound:
Indole Ring Carbons: Multiple signals in the aromatic region (~110-140 ppm) for the carbons of the indole ring.
Carbonyl Carbon: A signal in the downfield region (~160-180 ppm) characteristic of an amide carbonyl group.
Aliphatic Carbons: Signals in the upfield region corresponding to the carbons of the ethylamine chain and the N-propyl groups.
The table below outlines the predicted ¹H and ¹³C NMR chemical shifts for the primary structural components of this compound, based on typical values for similar functional groups found in related molecules. acs.orgtandfonline.com
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the exact molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. tandfonline.com For a compound like this compound, high-resolution mass spectrometry (HRMS) can confirm its elemental composition with high accuracy. acs.orgnih.gov
In a typical electron ionization (EI) mass spectrometer, a molecule is ionized, often forming a molecular ion (M⁺˙), which is the intact molecule with one electron removed. This ion's m/z value corresponds to the molecular weight of the compound. The high energy of the ionization process also causes the molecular ion to break apart into smaller, characteristic fragment ions. The resulting mass spectrum is a plot of ion abundance versus m/z, creating a unique chemical fingerprint. tandfonline.com
For this compound (C₁₇H₂₅N₃O), the expected exact mass can be calculated. The fragmentation pattern would likely involve characteristic losses:
Loss of a propyl group: Cleavage of a bond between the nitrogen and a propyl group.
Alpha-cleavage: Fragmentation of the C-C bond adjacent to the terminal nitrogen atom is a common pathway for amines, which would lead to a stable iminium ion fragment. This is often the most abundant fragment (the base peak) in the mass spectrum of N,N-dialkylated tryptamines.
Cleavage of the ethylamine side chain: Scission of the bond between the indole ring and the side chain.
The table below summarizes the predicted key ions in the mass spectrum of this compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is an analytical technique used to identify the functional groups present in a molecule. tandfonline.com It works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. tandfonline.com Specific chemical bonds vibrate at characteristic frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs. The resulting IR spectrum is a plot of transmittance versus wavenumber (cm⁻¹), showing absorption bands that correspond to specific functional groups.
For this compound, IR spectroscopy would be used to confirm the presence of key functional groups predicted by its structure.
Expected IR Absorption Bands for this compound:
N-H Stretching: The indole N-H and the amide N-H groups would produce absorption bands in the range of 3200-3500 cm⁻¹. The amide N-H stretch often appears as two distinct bands in this region.
C-H Stretching: Signals just above 3000 cm⁻¹ are characteristic of aromatic C-H bonds (on the indole ring), while signals just below 3000 cm⁻¹ are due to aliphatic C-H bonds (in the propyl and ethyl groups).
C=O Stretching: A strong, sharp absorption band characteristic of the amide carbonyl group, typically appearing around 1640-1690 cm⁻¹. tandfonline.com
C=C Stretching: Absorptions in the 1450-1600 cm⁻¹ region corresponding to the carbon-carbon double bonds within the aromatic indole ring.
C-N Stretching: Signals in the 1000-1350 cm⁻¹ range corresponding to the stretching of carbon-nitrogen bonds.
The following table details the expected characteristic absorption frequencies for the functional groups in this compound.
In Vitro Functional Assays for Receptor Binding and Enzymatic Activity
In vitro studies are essential for characterizing the pharmacological profile of a compound at specific biological targets, such as receptors and enzymes, in a controlled laboratory setting. For this compound, these assays are used to determine its binding affinity and functional activity, particularly at serotonin (B10506) (5-HT) receptors. Research indicates that this compound is a potent and selective 5-HT₁ₐ serotonin receptor agonist. scbt.comnih.gov
One key study utilized intracellular recording techniques in brain slices from the rat dorso-lateral septal nucleus to measure the functional effect of the compound. nih.gov In this electrophysiological assay, application of this compound caused a hyperpolarization of the neuronal membrane, which is the characteristic response mediated by the activation of Gᵢ/ₒ-coupled 5-HT₁ₐ receptors. nih.gov The compound acted as a full agonist, with a potent EC₅₀ value of 15 nM, indicating it is highly effective at activating this receptor. nih.gov
More broadly, two primary types of in vitro assays are commonly used to study compounds like this compound:
Receptor Binding Assays: These assays measure the ability of a compound to bind to a specific receptor. A common method is the competitive radioligand binding assay. nih.govnih.gov In this setup, membranes from cells expressing a specific receptor (e.g., human 5-HT₁ₐ) are incubated with a fixed concentration of a radiolabeled ligand (a "hot" ligand), such as [³H]5-CT, which is known to bind to the target receptor. nih.govtandfonline.com The test compound ("cold" ligand) is then added at increasing concentrations, and its ability to displace the radioligand from the receptor is measured. nih.gov The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is its IC₅₀ value, from which the binding affinity (Kᵢ value) can be calculated. A lower Kᵢ value signifies a higher binding affinity. nih.gov
Functional Assays: These assays measure the biological response that occurs after a compound binds to and activates a receptor. Since 5-HT₁ₐ receptors are Gᵢ/ₒ-coupled, their activation typically leads to the inhibition of the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). nih.gov Functional assays can quantify this change in second messenger levels. For other receptor subtypes, such as the Gᵩ-coupled 5-HT₂ receptors, activation stimulates a calcium (Ca²⁺) flux, which can be measured using fluorescent dyes or chemiluminescent systems like the AequoScreen assay. plos.orgresearchgate.netugent.be The results of these assays are used to determine a compound's potency (EC₅₀ value) and efficacy (Eₘₐₓ), classifying it as a full agonist, partial agonist, or antagonist. plos.org
The table below summarizes the known functional activity of this compound and provides comparative data for other standard 5-HT receptor ligands.
Ex Vivo Tissue Analysis Techniques
Ex vivo analysis involves the study of tissues from an organism in an external environment, providing a bridge between in vitro experiments and complex in vivo organismal responses. acs.org These techniques allow for the investigation of a compound's metabolic fate, tissue distribution, and effects on cellular machinery in a more biologically intact system than isolated cells. researchgate.net For a compound like this compound, ex vivo studies would typically follow its administration to an animal model, after which specific tissues (e.g., brain, liver) are excised for analysis. uniroma1.it
Common ex vivo methodologies applicable to the study of this compound include:
Tissue Homogenate Assays: Tissues such as the brain or liver can be homogenized to prepare a mixture containing the cellular components, including enzymes. These homogenates can be used to study the compound's effect on the activity of specific neuronal enzymes (e.g., monoamine oxidase) or its own metabolic breakdown by enzymes like cytochrome P450s, which are abundant in liver preparations (microsomes). researchgate.netuniroma1.it
Metabolite Identification: A primary goal of ex vivo analysis is to understand how a compound is metabolized. After incubating a compound with tissue preparations, such as liver microsomes or precision-cut tissue slices, analytical techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS or HPLC-HRMS) are used. acs.orgnih.gov These methods separate the parent compound from its metabolites and provide mass data to identify the chemical structures of the metabolic products. This is crucial for understanding the complete pharmacokinetic profile of a substance.
Brain Barrier and Tissue Penetration Studies: Specialized ex vivo models can assess a compound's ability to cross biological barriers. For example, a dissected brain can be incubated in a solution containing the test compound. acs.org After a set period, the brain tissue is homogenized and analyzed by LC-MS/MS to quantify the concentration of the compound that has penetrated the tissue. acs.org This provides direct evidence of its ability to cross the blood-brain barrier, a critical property for any centrally acting substance.
These ex vivo techniques provide critical data on how a compound like this compound interacts with complex biological tissues, offering insights into its metabolism and tissue-specific effects that cannot be obtained from simpler in vitro receptor assays alone.
Future Directions and Unexplored Avenues in Dipropyl 5 Ct Research
Investigation of Novel Receptor Interactions and Allosteric Modulation
The primary interactions of Dipropyl-5-CT have been identified at several serotonin (B10506) receptor subtypes, where it generally acts as an agonist, albeit with varying efficacy and potency. It has been characterized as a 5-HT(1A/7) receptor-selective agonist and has shown activity at 5-HT1 and 5-HT2 receptors in different preparations. nih.govcdc.govnih.gov However, its full receptor binding profile and functional activity spectrum are far from complete.
A significant unexplored avenue is the potential for this compound to act as an allosteric modulator. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, offering a mechanism for fine-tuning receptor activity rather than simply turning it on or off. nih.govmdpi.comresearchgate.net This mode of action can lead to greater receptor subtype selectivity and a more nuanced physiological response. nih.gov Research into allosteric modulation of serotonin receptors is an active field, with compounds like zinc ions and various natural and synthetic molecules shown to modulate 5-HT receptor activity allosterically. mdpi.comd-nb.info To date, no studies have specifically investigated whether this compound can exert positive, negative, or neutral allosteric effects at serotonin receptors or other G protein-coupled receptors (GPCRs). Future research should employ radioligand binding and functional assays to screen for such activity, which could reveal novel mechanisms of action for this compound.
Elucidation of Additional Intracellular Signaling Cascades
A cell's response to a receptor agonist is determined by the specific intracellular signaling cascades it activates. These cascades are complex, branching pathways that amplify the initial signal. cdc.gov The current understanding of this compound's signaling is limited to a few key pathways.
A notable finding is that this compound, acting through 5-HT7 receptors, can stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically activating the extracellular signal-regulated kinases ERK1 and ERK2 in cultured rat hippocampal neurons. nih.gov This suggests a role in regulating processes like protein synthesis and neuronal plasticity. nih.gov
However, its signaling appears to be highly context-dependent. For instance, in isolated neonatal porcine vena cava, this compound was found to be inactive in stimulating cyclic AMP (cAMP) production, a pathway readily activated by the parent compound 5-carboxamidotryptamine (B1209777) (5-CT) in the same system. ethz.ch Furthermore, in cultured rat tracheal smooth muscle cells, this compound elicited weaker responses related to calcium transients compared to 5-methyltryptamine, pointing to differential effects on Ca2+ signaling pathways. uva.es
Future research should aim to build a more comprehensive signaling profile for this compound. Investigating its influence on other major signaling pathways, such as the Akt pathway, phospholipase C (PLC) activation, and β-arrestin recruitment, is crucial. nih.gov Understanding how this compound differentially engages these cascades at various receptor subtypes will provide a more complete picture of its functional selectivity.
| Signaling Pathway | System/Cell Type | Observed Effect of this compound | Citation |
| MAPK/ERK | Cultured Rat Hippocampal Neurons | Activation of ERK1 and ERK2 | nih.gov |
| Cyclic AMP (cAMP) | Neonatal Porcine Vena Cava | No agonist or antagonist activity observed | ethz.ch |
| Calcium (Ca2+) Transients | Cultured Rat Tracheal Smooth Muscle Cells | Elicited a lower response than 5-methyltryptamine | uva.es |
Advanced Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure dictates its biological activity. For this compound, the key structural features are the indole (B1671886) core common to tryptamines, a carboxamide group at the 5-position, and two propyl groups on the terminal amine. These modifications significantly distinguish its pharmacology from its parent compound, 5-CT, and other tryptamine (B22526) analogues.
The most striking SAR observation is the dramatic impact of the N,N-dipropyl substitution. In studies on guinea-pig ileum relaxation, which is mediated by 5-ht7 receptors, 5-CT is a potent full agonist, whereas this compound is an extremely weak partial agonist, with a potency more than 4000 times lower. mdpi.com This indicates that the bulky dipropyl groups are highly detrimental to activity at this specific receptor. Similarly, in guinea pig trachea, this compound acts as a partial agonist, achieving only 50-80% of the maximum contraction caused by 5-HT. nih.gov
Advanced SAR studies could systematically explore the influence of these substitutions. Future research could involve synthesizing and testing analogues with:
Variations in the N-alkyl chain length (e.g., dimethyl, diethyl) to determine the optimal size for activity at different receptors.
Asymmetric N-alkylation (e.g., N-methyl-N-propyl) to probe the steric and electronic requirements of the binding pocket.
Modifications to the 5-position carboxamide group to assess its role in receptor affinity and efficacy.
These studies would help to map the pharmacophores of various 5-HT receptor subtypes and could guide the design of more selective and potent research tools.
| Compound | Key Structural Difference | Effect on 5-ht7 Receptor (Guinea-Pig Ileum) | Citation |
| 5-CT | Unsubstituted Amine | Potent Full Agonist (pEC50: 7.6) | mdpi.com |
| This compound | N,N-dipropyl Substitution | Very Weak Partial Agonist (pEC50: < 4.0) | mdpi.com |
Exploration of Specific Physiological Systems (excluding clinical implications)
Research has identified that this compound exerts distinct effects in different physiological systems, primarily through its interaction with serotonin receptors that regulate autonomic function and smooth muscle tone.
In the autonomic nervous system of anesthetized cats, central administration of this compound into the fourth ventricle produced significant dose-dependent effects. It caused a fall in arterial blood pressure and heart rate (bradycardia). cdc.gov Notably, it induced a differential pattern of sympathetic nerve inhibition, with the most substantial reduction seen in renal nerve activity and the least in cardiac nerve activity. cdc.gov
In smooth muscle preparations, its effects are variable.
Respiratory System: In isolated guinea pig trachea, this compound acts as a partial agonist, causing muscle contraction, although with lower potency than 5-HT. nih.gov
Vascular System: In contrast, it was found to be devoid of activity in causing smooth muscle relaxation in the neonatal porcine vena cava. ethz.ch
Gastrointestinal System: In the guinea-pig ileum, it was a very weak partial agonist for inducing relaxation. mdpi.com It was also found to have no significant effect on gut motility in anesthetized cats. cdc.gov
These findings highlight a complex pharmacological profile. Future research should extend these observations to other physiological systems, such as the endocrine and immune systems, where serotonin receptors are known to play regulatory roles. Exploring its effects on neuronal firing rates in different brain regions would also be a valuable extension of the initial autonomic studies.
| Physiological System | Tissue/Model | Observed Effect of this compound | Citation |
| Cardiovascular/Autonomic | Anesthetized Cat (in vivo) | Hypotension, Bradycardia, Differential Sympathoinhibition | cdc.gov |
| Respiratory Smooth Muscle | Guinea Pig Trachea (in vitro) | Partial Agonist (Contraction) | nih.gov |
| Vascular Smooth Muscle | Porcine Vena Cava (in vitro) | No Agonist or Antagonist Activity | ethz.ch |
| Gastrointestinal Smooth Muscle | Guinea Pig Ileum (in vitro) | Very Weak Partial Agonist (Relaxation) | mdpi.com |
| Gastrointestinal Motility | Anesthetized Cat (in vivo) | No Significant Effect | cdc.gov |
Comparative Research with Other Tryptamine Analogues
The pharmacological profile of a compound is best understood when placed in the context of related molecules. Comparing this compound with other tryptamine analogues has been crucial in defining its specific properties.
It is consistently shown to be less potent and/or a partial agonist compared to its parent compound, 5-carboxamidotryptamine (5-CT). For example, at the 5-ht7 receptor in the guinea-pig ileum, 5-CT is a potent agonist while this compound is almost inactive. mdpi.com In the porcine vena cava, 5-CT potently induces relaxation and elevates cAMP, whereas this compound does neither. ethz.ch
When compared to the prototypical 5-HT1A agonist 8-OH-DPAT, this compound shows some similarities and differences. In the cat autonomic nervous system, both compounds evoke hypotension and a differential inhibition of sympathetic nerve activity. cdc.gov However, the bradycardia induced by this compound was unaffected by atropine, unlike that caused by 8-OH-DPAT, suggesting different mechanisms for their effects on heart rate. cdc.gov In cultured hippocampal neurons, both compounds, along with 5-CT, were found to activate ERK with equal efficacy to 5-HT, highlighting a shared signaling outcome in that specific system. nih.gov
Future comparative studies should utilize a broader array of tryptamine analogues and a wider range of functional assays. This would help to precisely delineate the influence of specific structural motifs (like the 5-carboxamido group vs. a 5-methoxy group) and N-alkyl substitutions on receptor selectivity, signaling bias, and physiological response.
| Compound | System/Receptor | Comparison with this compound | Citation |
| 5-Carboxamidotryptamine (5-CT) | Guinea Pig Ileum (5-ht7) | 5-CT is a potent full agonist; DP-5-CT is a very weak partial agonist. | mdpi.com |
| 5-Carboxamidotryptamine (5-CT) | Porcine Vena Cava | 5-CT is a potent agonist; DP-5-CT is inactive. | ethz.ch |
| 8-OH-DPAT | Cat Autonomic System | Both cause hypotension and sympathoinhibition; mechanism of bradycardia differs. | cdc.gov |
| 8-OH-DPAT & 5-CT | Rat Hippocampal Neurons (ERK activation) | All three compounds activate ERK with equal efficacy to 5-HT. | nih.gov |
| 5-Methyltryptamine | Rat Tracheal Smooth Muscle Cells | Elicits a higher response (Ca2+ transients) than DP-5-CT. | uva.es |
| Sumatriptan | Cat Autonomic System | Sumatriptan caused a more limited reduction in sympathetic nerve activity. | cdc.gov |
Q & A
Q. What are the established synthetic pathways for Dipropyl-5-CT, and how can researchers optimize yield and purity?
this compound is synthesized via nucleophilic substitution or coupling reactions involving propyl groups and a 5-carboxamidotryptamine (5-CT) backbone. Key optimization steps include:
- Temperature control : Maintain reaction temperatures between 0–5°C during sensitive steps to minimize side reactions .
- Purification : Use column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) followed by recrystallization to achieve >95% purity .
- Analytical validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H/C NMR .
Q. How is this compound characterized to confirm structural integrity and purity in pharmacological research?
Standard characterization protocols include:
- Spectroscopic analysis : NMR (H, C) to verify substituent positions and stereochemistry; FTIR for functional group identification .
- Chromatography : HPLC with UV detection (λ = 280 nm) for purity assessment; LC-MS for molecular weight confirmation .
- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
Q. What in vitro assays are recommended to evaluate this compound’s receptor binding affinity?
Use radioligand binding assays with H-labeled 5-HT or 5-HT receptors in transfected cell lines (e.g., HEK-293). Key steps:
- Competitive binding : Incubate this compound with H-8-OH-DPAT (5-HT agonist) and measure displacement using scintillation counting .
- Data normalization : Express results as % inhibition or IC values relative to control ligands .
Advanced Research Questions
Q. What experimental design considerations are critical when assessing this compound’s selectivity across 5-HT receptor subtypes?
To avoid cross-reactivity:
- Receptor panel : Test against 5-HT, 5-HT, 5-HT, and 5-HT subtypes using standardized membrane preparations .
- Dose-response curves : Use 10–12 concentrations (e.g., 0.1 nM–10 µM) to calculate selectivity ratios (e.g., 5-HT vs. 5-HT EC) .
- Control groups : Include known selective agonists/antagonists (e.g., WAY-100635 for 5-HT) to validate assay conditions .
Q. How should researchers address discrepancies in reported binding affinities of this compound across different studies?
Systematic approaches include:
- Assay standardization : Replicate experiments using identical buffer conditions (e.g., Tris-HCl, pH 7.4) and protein concentrations .
- Meta-analysis : Aggregate data from peer-reviewed studies (PubMed, Scopus) and apply statistical models (e.g., random-effects meta-regression) to identify confounding variables (e.g., temperature, radioligand batch variability) .
- Orthogonal validation : Compare radioligand results with functional assays (e.g., cAMP inhibition for 5-HT) to confirm pharmacological activity .
Q. What strategies are effective for elucidating this compound’s metabolic stability in preclinical models?
- In vitro hepatic models : Incubate this compound with human liver microsomes (HLM) and NADPH cofactors; quantify parent compound degradation via LC-MS/MS at 0, 15, 30, and 60 minutes .
- Metabolite identification : Use high-resolution MS (HRMS) to detect phase I/II metabolites and infer metabolic pathways (e.g., CYP3A4-mediated oxidation) .
- In vivo correlation : Administer this compound to rodents and collect plasma/bile samples for pharmacokinetic profiling (AUC, t) .
Data Contradiction and Validation
Q. How can researchers resolve conflicting data on this compound’s efficacy in animal models of anxiety?
- Behavioral paradigm standardization : Use consistent tests (elevated plus maze, open field) and scoring criteria across labs .
- Dose optimization : Conduct pilot studies to identify subeffective vs. hypereffective doses (e.g., 0.3–3 mg/kg i.p. in mice) .
- Blinded analysis : Implement double-blind protocols to reduce observer bias in behavioral scoring .
Q. What methodological safeguards are essential when comparing this compound to structural analogs (e.g., 8-OH-DPAT)?
- Structural alignment : Perform molecular docking simulations (AutoDock Vina) to confirm binding pose similarities/differences in 5-HT homology models .
- Functional equivalence testing : Measure second-messenger outcomes (e.g., cAMP, Ca flux) to verify agonist/antagonist profiles .
- Cross-species validation : Test compounds in human vs. rodent receptor isoforms to account for species-specific efficacy .
Tables for Key Methodological Parameters
| Parameter | Recommended Value | Reference |
|---|---|---|
| HPLC Purity Threshold | ≥95% | |
| Radioligand Assay Temperature | 25°C | |
| In Vivo Dose Range (Mice) | 0.3–3 mg/kg (i.p.) | |
| LC-MS/MS Detection Limit | 0.1 ng/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
